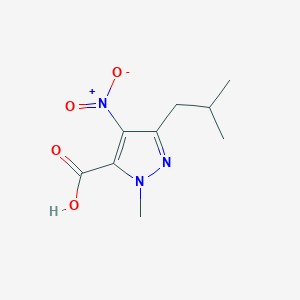![molecular formula C13H14N2O3 B3070547 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004193-21-8](/img/structure/B3070547.png)
1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
The compound “1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular weight of 246.27 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C13H14N2O3/c1-9-5-10(2)7-11(6-9)18-8-15-4-3-12(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17)" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 246.27 . The InChI code for this compound is "1S/C13H14N2O3/c1-9-5-10(2)7-11(6-9)18-8-15-4-3-12(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17)" .Aplicaciones Científicas De Investigación
Structural and Spectral Studies
- Spectral Investigations: Research on pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, involves experimental and theoretical studies combining NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. These studies provide insights into molecular structure and electronic transitions within the molecule (Viveka et al., 2016).
Chemical Synthesis and Catalysis
- Catalysis in Oxidation Reactions: Dimeric copper(II) complexes, using pyrazole derivatives like 3,5-dimethyl-1H-pyrazole, act as catalysts for selective oxidation of alcohols. This represents an eco-friendly and efficient method for producing ketones and carboxylic acids (Maurya & Haldar, 2020).
- Synthesis of Coordination Complexes: Novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, leading to mononuclear chelate complexes with metals like Cu and Co. This has implications in materials science and coordination chemistry (Radi et al., 2015).
Molecular Dynamics and Properties
- Solid-State Properties: Studies on simple pyrazole-4-carboxylic acids, including variants like 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, focus on their structure and dynamic properties in the solid state, investigating phenomena like polymorphism and proton transfer (Infantes et al., 2013).
- Electrocatalyzed Reactions: The electrocatalyzed N–N coupling and ring cleavage of pyrazoles, including 3,5-dimethyl derivatives, have been explored, leading to the synthesis of new heterocyclic compounds. This method offers a mild and environmentally friendly approach to chemical synthesis (Zandi et al., 2021).
Biological and Pharmacological Aspects
- Drug Candidate Modeling: Pyrazole-based molecules, including those with 3,5-dimethyl-1H-pyrazole, have been studied for their antimicrobial activities. In silico studies compared these compounds with standard drugs, providing insights into their potential as novel pharmacological agents (Shubhangi et al., 2019).
Mecanismo De Acción
Target of Action
It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that the compound may exert its effects through general central nervous system (cns) depression
Pharmacokinetics
The pharmacokinetics of metaxalone, a compound chemically similar to 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid, have been studied . Peak plasma concentrations occur approximately 3 hours after a 400 mg oral dose under fasted conditions. Metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours. Doubling the dose from 400 mg to 800 mg results in a roughly proportional increase in exposure as indicated by peak plasma concentrations (Cmax) and area under the curve (AUC).
Result of Action
Related pyrazole-bearing compounds have been associated with antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-5-10(2)7-11(6-9)18-8-15-4-3-12(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDSMALJBAIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101181200 | |
| Record name | 1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004193-21-8 | |
| Record name | 1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070471.png)
![1-[(4-Chlorophenyl)amino]cyclohexanecarboxylic acid](/img/structure/B3070479.png)

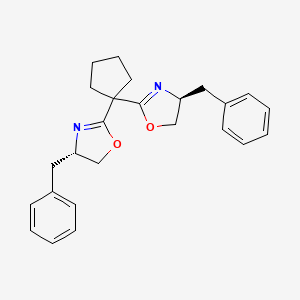
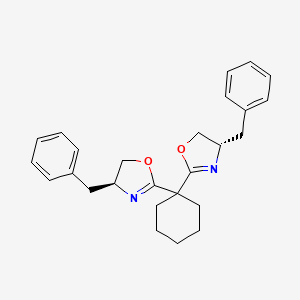

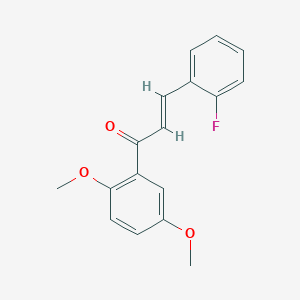
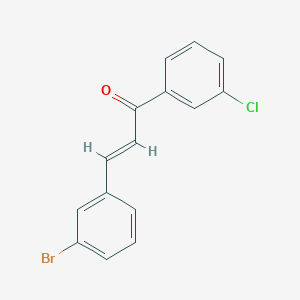
![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070538.png)
![1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070541.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)

![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)
